molecular formula C21H17NO4S B2622340 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate CAS No. 384364-26-5

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate

Cat. No.: B2622340
CAS No.: 384364-26-5
M. Wt: 379.43
InChI Key: ITDXCTUFXRWGJP-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic chromene derivative fused with a benzo[d]thiazole moiety and esterified with isobutyric acid. Structural elucidation of such compounds typically relies on crystallographic techniques, with software like SHELX playing a critical role in refining small-molecule structures .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-11(2)21(24)26-16-9-8-13-18(23)14(10-25-19(13)12(16)3)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXCTUFXRWGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The chromenone moiety can be synthesized via cyclization reactions involving salicylaldehyde derivatives . The final step involves esterification of the chromenone derivative with isobutyric acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the electrosynthesis of benzothiazole derivatives and large-scale cyclization reactors for the chromenone synthesis. The esterification step can be carried out in batch reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, amino, or thiol groups.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.

    Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and functional analogs:

Table 1: Key Properties of 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Isobutyrate and Analogs

Compound Name Core Structure Substituents Bioactivity (Reported) Crystallographic Refinement Tool
This compound Chromene + benzo[d]thiazole 8-methyl, 7-isobutyrate Hypothetical: Antimicrobial SHELXL
7-Hydroxy-3-(thiazol-2-yl)-4H-chromen-4-one Chromene + thiazole 7-hydroxy Anticancer (IC50: 12 μM) SHELXL
8-Ethyl-3-(benzothiazol-2-yl)-4-oxo-4H-chromene-7-carboxylate Chromene + benzo[d]thiazole 8-ethyl, 7-carboxylate Antioxidant (EC50: 0.8 mM) OLEX2
3-(Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate Chromene + benzo[d]thiazole 7-acetate Anti-inflammatory (COX-2 inhibition) SHELXL

Key Observations:

Bioactivity Trends :

  • Ester substituents (e.g., isobutyrate, acetate) correlate with improved membrane permeability compared to hydroxyl or carboxylate groups. For instance, the acetate analog exhibits COX-2 inhibition (60% at 10 μM), while the carboxylate derivative shows weaker activity .
  • Methyl/ethyl groups at position 8 (chromene) may enhance steric stability, as seen in the ethyl analog’s higher thermal stability (Tm: 215°C vs. 198°C for methyl derivatives).

Crystallographic Refinement :

  • SHELXL remains the standard tool for refining small-molecule structures, including chromene-thiazole hybrids, due to its robustness in handling disordered regions and high-resolution data . Competing software like OLEX2 is less prevalent in published studies of these compounds.

Electronic Properties :

  • Benzo[d]thiazole-containing chromenes exhibit redshifted UV-Vis absorption (λmax: 340–360 nm) compared to thiazole analogs (λmax: 310–330 nm), suggesting enhanced conjugation.

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a complex organic molecule that integrates a benzothiazole moiety with a chromenone structure. This combination is significant for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C22H22N2O3C_{22}H_{22}N_{2}O_{3}, with a molecular weight of approximately 358.43 g/mol. The structural components include:

  • Benzothiazole moiety : Known for its biological activity, particularly in enzyme inhibition.
  • Chromenone structure : Facilitates interactions with DNA and proteins, enhancing its efficacy in biological applications.

Biological Activity Overview

Research indicates that the compound may exhibit several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties against various bacteria and fungi. The benzothiazole component is often associated with antimicrobial effects due to its ability to interfere with microbial metabolism.
  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, derivatives of benzothiazole have been documented to exhibit cytotoxicity against leukemia and solid tumor-derived cell lines, suggesting that similar mechanisms may apply to this compound .
  • Anti-inflammatory Properties :
    • Compounds containing benzothiazole are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial survival, such as topoisomerases or cyclooxygenases.
  • DNA Interaction : The chromenone structure allows for potential intercalation into DNA, leading to disruptions in replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialPotential activity against Gram-positive/negative bacteria
AnticancerCytotoxicity observed in leukemia cell lines
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various benzothiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition of leukemia cell proliferation at low micromolar concentrations (CC50 = 4–9 µM) . This suggests that the compound could be further explored as a lead candidate for anticancer drug development.
  • Antimicrobial Screening :
    In vitro tests indicated that certain derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings align with the structural characteristics of the compound, which may enhance its interaction with bacterial targets .

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